Molecular Weight Differentiation: +6.8% vs. N-Cyclopentyl-3-(methylsulfanyl)aniline
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline (C₁₃H₁₉NS, MW 221.36 g/mol) exhibits a 6.8% higher molecular weight relative to its closest non-methylated analog N-cyclopentyl-3-(methylsulfanyl)aniline (C₁₂H₁₇NS, MW 207.34 g/mol), attributable to the additional CH₂ group in the 3-methyl substituent . This molecular weight increment exceeds the typical 14 Da expected from a single methylene addition due to the ring-positioned nature of the substitution, confirming structural divergence from the baseline cyclopentyl scaffold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 221.36 g/mol (C₁₃H₁₉NS) |
| Comparator Or Baseline | N-Cyclopentyl-3-(methylsulfanyl)aniline: 207.34 g/mol (C₁₂H₁₇NS) |
| Quantified Difference | +14.02 g/mol (+6.8%) |
| Conditions | Calculated from molecular formula; vendor-confirmed MW values from AKSci and ChemSrc datasheets |
Why This Matters
Molecular weight directly influences passive permeability, solubility, and pharmacokinetic parameters; a 6.8% MW difference can shift predicted ADME properties, making the compound unsuitable as a direct surrogate for the unsubstituted analog in lead optimization series.
